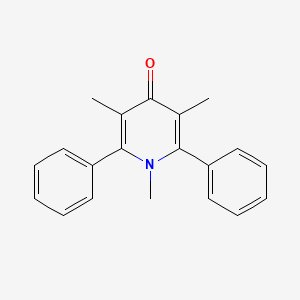
1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by its three methyl groups and two phenyl groups attached to the pyridine ring, making it a substituted pyridine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method might include:
Starting Materials: Benzaldehyde, acetone, and ammonia.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylpyridine: Another substituted pyridine with three methyl groups but no phenyl groups.
2,6-Diphenylpyridine: Similar structure but lacks the methyl groups.
4-Phenylpyridine: Contains only one phenyl group and no methyl groups.
特性
CAS番号 |
54893-67-3 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC名 |
1,3,5-trimethyl-2,6-diphenylpyridin-4-one |
InChI |
InChI=1S/C20H19NO/c1-14-18(16-10-6-4-7-11-16)21(3)19(15(2)20(14)22)17-12-8-5-9-13-17/h4-13H,1-3H3 |
InChIキー |
YYRMJTPYPQDQPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C(C1=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


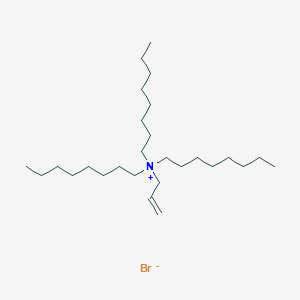
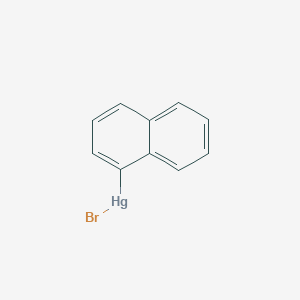

![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
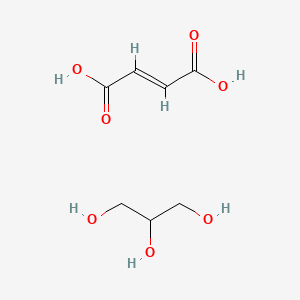

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
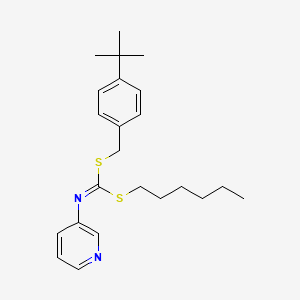
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
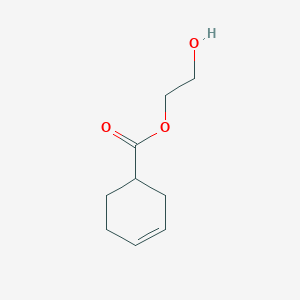
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

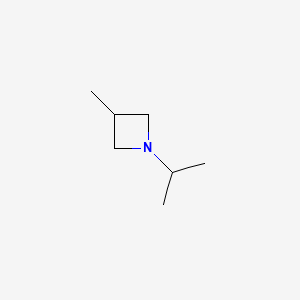
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
